Propyleneglycol alginate

Acid stability Viscosity Beverage formulation

Formulators requiring hydrocolloid stabilization in acidic systems (pH 2-4.5) face functional failure with unmodified alginates due to precipitation and viscosity collapse. Propylene glycol alginate (PGA) solves this via partial esterification with propylene glycol, conferring acid solubility, calcium insensitivity, and interfacial activity absent in sodium alginate or pectin. • Maintains full solubility & viscosity at pH 2-3; effective at 0.2-0.7% in acidic beverages • Beer foam enhancement at 20-60 ppm via electrostatic peptide crosslinking at the air-water interface • Calcium-insensitive: prevents precipitation in Ca-fortified acidic dairy & dressing formulations • Food-grade (E405 / FDA 21 CFR 172.858); D.E. ≥80%; bulk & research quantities available

Molecular Formula (C9H14O70n
Molecular Weight
CAS No. 9005-37-2
Cat. No. B1166714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyleneglycol alginate
CAS9005-37-2
SynonymsALGIN DERIVATIVE; HYDROXYPROPYL ALGINATE; PROPYLENE GLYCOL ALGINATE; Alginicacid,esterwhit1,2-propanediol; alginicacid,esterwith1,2-propanediol; alginicacidpropyleneglycolester; femanumber2941; kelcoloid
Molecular Formula(C9H14O70n
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propylene Glycol Alginate Technical Overview


Propylene glycol alginate (PGA; CAS 9005-37-2; E405) is a chemically modified polysaccharide derived from alginic acid, produced by partial esterification of carboxyl groups with propylene glycol [1][2]. This esterification imparts amphiphilic character, distinguishing PGA from unmodified ionic alginates (e.g., sodium alginate) and conferring surface activity, acid stability, and reduced calcium sensitivity [3][4]. The degree of esterification (D.E.) typically ranges from 32% to 93% and critically governs viscosity, interfacial activity, and foaming performance [3][5]. FDA 21 CFR 172.858 defines its regulatory identity and specifies up to 85% esterification, with permitted applications as an emulsifier, stabilizer, surfactant, thickener, and formulation aid in foods [1][6].

Amphiphilic alginate ester engineered for acidic and calcium-fortified systems
Combined thickener and surface-active stabilizer in a single ingredient
Tunable degree of esterification (D.E.) directly governs viscosity and foam performance

Propylene Glycol Alginate: Why Generic Substitution Fails


Propylene glycol alginate cannot be replaced by generic sodium alginate or other unmodified alginates in acidic formulations (pH < 4.5) without risking complete functional failure due to precipitation, viscosity collapse, and acid-catalyzed degradation [1][2]. Similarly, while pectin and other hydrocolloids provide alternative stabilization mechanisms, they do not replicate PGA's unique combination of surface activity at the air-water interface, electrostatic interaction with hydrophobic polypeptides, and calcium insensitivity, which collectively enable foam stabilization in beer and emulsion stability in low-pH dairy systems [3][4]. The degree of esterification—absent in unmodified alginates—introduces a tunable parameter that directly governs interfacial tension reduction, solution viscosity, and foaming capacity, making PGA a functionally distinct and non-interchangeable ingredient [5].

Unmodified alginates may precipitate at pH < 4.5; PGA retains solubility and viscosity in acidic matrices
Neutral polysaccharides lack PGA's electrostatic peptide interaction and surface activity, altering foam and emulsion stabilisation
Degree of esterification is absent in generic alginates, limiting functional tunability and calcium insensitivity

Propylene Glycol Alginate Quantitative Evidence Guide


Acid Stability and Viscosity Retention vs. Sodium Alginate

At pH 2 to 3, propylene glycol alginate exhibited its highest viscosity and remained fully soluble, whereas sodium alginate precipitated completely and lost all thickening functionality [1]. Independent studies confirm that PGA viscosity remains nearly constant across the pH range of 2-10, with significant viscosity loss occurring only at pH ≥ 11 [2]. This acid stability is directly attributed to esterification of carboxyl groups, which prevents acid-catalyzed hydrolysis and protonation-induced precipitation that renders sodium alginate unusable in acidic food matrices such as yogurt, fruit juices, and carbonated beverages [1][3].

Acid pH stability
Head-to-head
PGA: soluble & viscous vs Na-alginate: precipitates
PGA retains thickening function at pH 2–3 where unmodified alginates fail
Critical for acidic beverages and fermented dairy stabilisation
Acid stability Viscosity Beverage formulation Sodium alginate

Beer Foam Stability Enhancement

Principal component analysis of 14 beer brands demonstrated that beers containing propylene glycol alginate as a foam enhancer exhibited high foam stability, with the exception of one sample that lacked sufficient hydrophobic polypeptides, confirming the requirement of threshold polypeptide levels for PGA's stabilizing mechanism [1]. PGA provides greater increases in foam stability than equal amounts of neutral polysaccharides due to electrostatic interactions between carboxyl groups on PGA and amino groups on foam-stabilizing peptides [2]. The mechanism involves PGA adsorption at the air-water interface, forming a viscoelastic film that reduces drainage and bubble coalescence [3].

Beer foam stability
Reported
PGA beers: high foam stability cluster vs non-PGA: lower stability
PCA classification places PGA-containing beers in the high foam stability group
Requires sufficient hydrophobic polypeptide levels
Foam stability Beer Surface activity Hydrophobic polypeptides

Surface Activity and Interfacial Tension Reduction

Propylene glycol alginate exhibits significant interfacial activity at the air-water interface, a property entirely absent in unmodified sodium alginate and other non-esterified hydrocolloids [1]. Surface tension measurements across a D.E. range of 32-93% revealed that increasing propylene glycol content correlates with increasing surface activity [2]. The kinetics of PGA adsorption at the air-water interface follow diffusion and penetration mechanisms, and the adsorbed film demonstrates high viscoelasticity as measured by surface dilatational modulus [1]. Among commercial samples (Kelcoloid O, Kelcoloid LVF, Manucol ester), foam capacity increased in the order KO > MAN > KLVF, directly tracking surface pressure increase and solution viscosity decrease [1].

Interfacial activity
Class-level
Amphiphilic structure reduces air-water surface tension; sodium alginate shows no surface activity
Dual-function thickener and emulsifier/foam stabilizer
Surface activity increases with degree of esterification
Surface tension Interfacial activity Emulsification Degree of esterification

Degree of Esterification and Performance

The degree of esterification (D.E.) of PGA, typically ranging from 32% to 93%, directly controls its rheological and functional properties [1]. Rheometric analysis (AR-G2 rheometer, steady flow and dynamic frequency sweeps) demonstrated that increasing D.E. increases solution viscosity and shear-thinning degree, increases viscoelasticity and complex viscosity, and decreases loss tangent and linear viscoelastic region [2]. Surface tension measurements confirm that increasing D.E. correlates with increasing surface activity [1]. The FDA specification under 21 CFR 172.858 establishes an upper limit of 85% esterification, while the Chinese national standard GB10616-2004 mandates D.E. ≥ 80% for food-grade material, along with insoluble ash ≤ 1.0% and loss on drying ≤ 20.0% [3][4].

D.E. & rheology
Reported
D.E. 32–93% → higher viscosity, stronger shear-thinning, increased viscoelasticity
Higher D.E. yields greater thickening and foam capacity
D.E. is a critical procurement and quality specification
Degree of esterification Rheology Viscosity Quality control

Calcium Ion Insensitivity vs. Sodium Alginate

Propylene glycol alginate exhibits markedly reduced reactivity toward calcium and other divalent cations compared to sodium alginate, forming only weak gels rather than precipitating [1]. Substitution of more than 50% of carboxyl groups produces greater acid and calcium ion tolerance than other alginates [2]. This property prevents undesirable precipitation in calcium-fortified beverages, dairy products, and electrolyte-containing formulations, whereas sodium alginate undergoes immediate gelation or precipitation upon calcium exposure [1][3]. PGA remains stable in concentrated electrolyte solutions without salting out [3].

Calcium reactivity
Class-level
PGA: weak gel, no precipitate vs Na-alginate: immediate gelation
PGA remains stable in calcium-fortified and electrolyte-containing formulations
Requires >50% carboxyl substitution for full tolerance
Calcium sensitivity Electrolyte stability Gelation Beverage stability

Propylene Glycol Alginate Application Scenarios


Acidic Beverage Stabilization

In beverages with pH below 4.5, sodium alginate and other unmodified alginates precipitate and lose all functional viscosity [1]. PGA maintains maximum viscosity and complete solubility at pH 2-3, making it the only viable alginate-based stabilizer for acidic fruit juices, sports drinks, and fermented dairy beverages [1][2]. Its calcium insensitivity further prevents precipitation in calcium-fortified acidic formulations [3]. Typical use levels range from 0.2% to 0.7% by weight depending on viscosity requirements and acid content [4].

Beer Foam Stabilization and Head Retention

PGA is quantitatively validated as a beer foam enhancer, with beers containing PGA consistently clustering in the high foam stability group in principal component analysis (PCA model explained 100% of variance with 85.2% classification accuracy) [5]. The mechanism involves electrostatic interaction between PGA carboxyl groups and amino groups on foam-stabilizing hydrophobic polypeptides, forming a viscoelastic interfacial film [6]. Effective use levels are exceptionally low, typically 20-60 ppm (0.002-0.006%) by weight of finished beer [4]. PGA provides greater foam stability than equal amounts of neutral polysaccharides [6].

Edible Coatings and Films with Prompt Release

Low-viscosity PGA grades serve as primary film formers in edible, hardenable coating compositions for pharmaceutical and veterinary solid dosage forms [7]. Patented formulations (e.g., US 2002/0121225 A1; EP 1474113 A1) utilize high levels of low-viscosity PGA combined with surfactants, fillers, and optional secondary film formers to achieve prompt release properties [7][8]. The coating is edible, hardenable, and suitable for tablets and confections requiring rapid dissolution. The selection of low-viscosity PGA is critical; high-viscosity grades would impede film formation and coating uniformity [7].

Calcium-Fortified Beverages and Dairy Emulsions

PGA's reduced calcium reactivity, resulting from esterification of more than 50% of carboxyl groups, prevents the precipitation that occurs when sodium alginate encounters calcium ions [3][9]. This property enables stabilization of calcium-fortified beverages, protein-enriched dairy drinks, and salad dressings without sediment formation or phase separation [3]. In drinking mulberry yoghurt, the combination of 0.45% pectin and 0.1% PGA achieved optimal stability with centrifugal sedimentation rate of only 0.12%, particle size of 0.731 μm, zeta potential of -34.95 mV, and viscosity of 20.28 cP [10].

Application
Selection Property
Validation Focus
Acidic beverage stabilization
Acid-stable amphiphilic alginate
Viscosity and solubility retention at target pH
Beer foam enhancement
Electrostatic interaction with foam polypeptides
Foam stability vs. polypeptide threshold levels
Edible coatings & films
Low-viscosity film-forming grade
Coating uniformity and prompt release profile
Calcium-fortified beverages & dairy emulsions
Reduced calcium reactivity
Absence of calcium-induced precipitation

Technical Documentation Hub

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